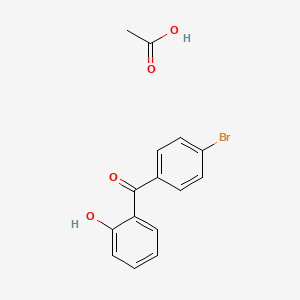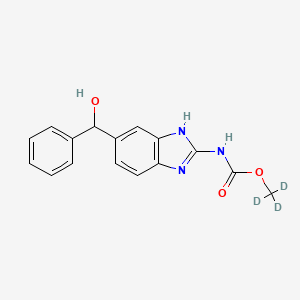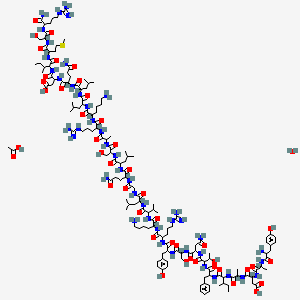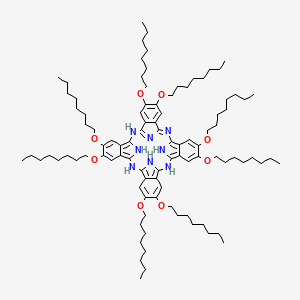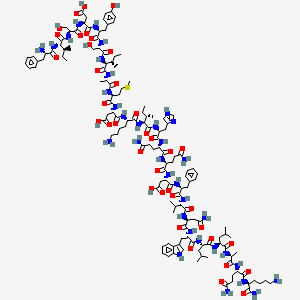
CID 131636562
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 131636562: is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties and applications in various fields of science and industry. The compound’s structure and characteristics make it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of CID 131636562 involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial production methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired quality and quantity of the compound.
化学反応の分析
Types of Reactions: CID 131636562 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
科学的研究の応用
Chemistry: CID 131636562 is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new compounds and studying reaction mechanisms.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may serve as a probe or inhibitor in experiments to understand the function of specific proteins or enzymes.
Medicine: The compound has potential applications in medicine, particularly in drug development. It may be investigated for its therapeutic effects, pharmacokinetics, and safety profile in preclinical and clinical studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and intermediates. Its properties make it suitable for various manufacturing processes and product formulations.
作用機序
The mechanism of action of CID 131636562 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to physiological effects. The exact mechanism depends on the context of its use, such as in biological or chemical systems.
類似化合物との比較
CID 63015: A parent compound with similar structural features.
CID 63014: A salt mixture with related properties.
CID 131636563: A closely related compound with slight structural variations.
Uniqueness: CID 131636562 is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behavior, biological activity, and industrial applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, making it valuable for various scientific and industrial purposes.
特性
InChI |
InChI=1S/C139H209N35O38S/c1-16-72(10)112(174-135(208)103(67-176)169-126(199)94(57-79-39-41-82(177)42-40-79)161-132(205)101(63-110(186)187)166-134(207)102(66-175)170-139(212)113(73(11)17-2)172-118(191)84(142)55-77-31-21-19-22-32-77)137(210)152-76(14)117(190)155-91(49-52-213-15)122(195)165-99(61-108(182)183)130(203)156-87(38-28-30-51-141)123(196)173-114(74(12)18-3)138(211)167-97(59-81-65-148-68-150-81)128(201)158-89(44-47-105(144)179)120(193)157-90(45-48-106(145)180)121(194)164-100(62-109(184)185)131(204)162-95(56-78-33-23-20-24-34-78)133(206)171-111(71(8)9)136(209)168-98(60-107(146)181)129(202)163-96(58-80-64-149-85-36-26-25-35-83(80)85)127(200)160-93(54-70(6)7)125(198)159-92(53-69(4)5)124(197)151-75(13)116(189)154-88(43-46-104(143)178)119(192)153-86(115(147)188)37-27-29-50-140/h19-26,31-36,39-42,64-65,68-76,84,86-103,111-114,149,175-177H,16-18,27-30,37-38,43-63,66-67,140-142H2,1-15H3,(H2,143,178)(H2,144,179)(H2,145,180)(H2,146,181)(H2,147,188)(H,148,150)(H,151,197)(H,152,210)(H,153,192)(H,154,189)(H,155,190)(H,156,203)(H,157,193)(H,158,201)(H,159,198)(H,160,200)(H,161,205)(H,162,204)(H,163,202)(H,164,194)(H,165,195)(H,166,207)(H,167,211)(H,168,209)(H,169,199)(H,170,212)(H,171,206)(H,172,191)(H,173,196)(H,174,208)(H,182,183)(H,184,185)(H,186,187)/t72-,73-,74-,75-,76-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-,114-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIQNDBYDZASQG-YQRZJRGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H209N35O38S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3010.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


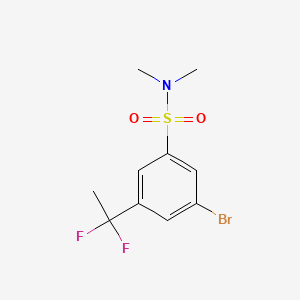
![Imidazo[1,2-A]pyrimidin-6-ylboronic acid](/img/structure/B8260189.png)

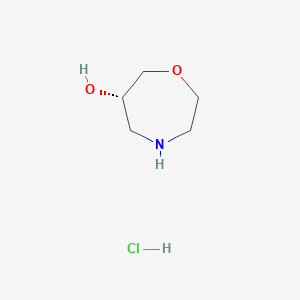
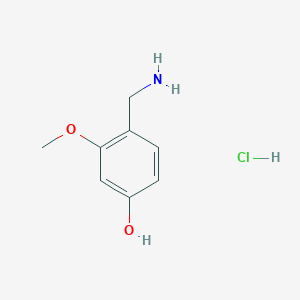
![6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one](/img/structure/B8260219.png)
![5,7-dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8260231.png)
![8-bromo-11-cyclopropyl-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B8260238.png)
